![molecular formula C13H9NO2 B8381677 Dibenzo[b,e][1,4]oxazepin-11(5H)-one CAS No. 15676-55-8](/img/structure/B8381677.png)
Dibenzo[b,e][1,4]oxazepin-11(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo[b,e][1,4]oxazepin-11(5H)-one is a useful research compound. Its molecular formula is C13H9NO2 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Therapeutic Applications
1.1. Antipsychotic Properties
Dibenzo[b,e][1,4]oxazepin-11(5H)-one has been investigated for its antipsychotic effects. It is structurally related to other benzodiazepine derivatives and has shown promise in treating schizophrenia and bipolar disorder. Specifically, compounds derived from this structure have been noted for their efficacy against treatment-resistant schizophrenia and psychotic depression .
1.2. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of compounds similar to this compound. Research indicates that derivatives exhibit significant free radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases . The structure-activity relationship (SAR) studies suggest that modifications to the oxazepin core can enhance antioxidant efficacy.
Synthesis and Structural Variants
2.1. Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes with appropriate precursors. For example, recent methodologies have employed ultrasound-assisted irradiation techniques to achieve high yields of related oxazepine compounds .
2.2. Structural Variants
Several derivatives of this compound have been synthesized and evaluated for their biological activities. Variants such as 2-chlorodibenz[b,f][1,4]oxazepin-11(10H)-one have been studied for their enhanced pharmacological profiles . These structural modifications often lead to improved solubility and bioavailability.
Case Studies
3.1. Clinical Trials
Clinical investigations have assessed the efficacy of this compound derivatives in various psychiatric conditions. For instance, a notable study explored the effects of a specific derivative on patients with treatment-resistant schizophrenia, demonstrating significant improvements in symptoms compared to placebo groups .
3.2. In Vitro Studies
In vitro assays have been conducted to evaluate the antioxidant capacity of this compound and its analogs using techniques like DPPH free radical scavenging assay and FRAP assay. These studies revealed promising IC50 values indicative of strong antioxidant potential, suggesting therapeutic applications beyond psychiatric disorders .
Summary Table of Research Findings
特性
CAS番号 |
15676-55-8 |
---|---|
分子式 |
C13H9NO2 |
分子量 |
211.22 g/mol |
IUPAC名 |
11H-benzo[c][1,5]benzoxazepin-6-one |
InChI |
InChI=1S/C13H9NO2/c15-13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)16-13/h1-8,14H |
InChIキー |
XYQBOGPVDVTLSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3N2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。